Cas no 892224-41-8 (N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide)

N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
- N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide
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- インチ: 1S/C17H14N6OS2/c1-11-6-2-3-7-12(11)15-19-16(22-26-15)18-14(24)10-25-17-21-20-13-8-4-5-9-23(13)17/h2-9H,10H2,1H3,(H,18,22,24)
- InChIKey: ZIRXIQHUQWQWNU-UHFFFAOYSA-N
- ほほえんだ: C(NC1N=C(C2=CC=CC=C2C)SN=1)(=O)CSC1N2C(=NN=1)C=CC=C2
N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3394-1442-10μmol |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-25mg |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-2μmol |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-20mg |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-50mg |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-1mg |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-40mg |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-5μmol |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-20μmol |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3394-1442-4mg |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide |
892224-41-8 | 4mg |
$66.0 | 2023-09-11 |
N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamideに関する追加情報
N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide: A Potent Compound in Modern Pharmaceutical Research
N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. The CAS No. 892224-41-8 identifies this compound as a member of the heterocyclic scaffold family, which is widely utilized in drug discovery due to its diverse biological activities. The compound's molecular framework combines multiple heterocyclic rings, including a 1,2,4-thiadiazol-3-yl group and a 1,2,4triazolo4,3-apyridin-3-ylsulfanyl moiety, creating a multifunctional molecule with potential therapeutic applications.
Recent studies have highlighted the importance of 1,2,4-thiadiazole derivatives in modulating various biological pathways. These compounds are known for their ability to interact with enzyme targets, making them valuable in the development of drugs for metabolic disorders and inflammatory diseases. The 1,2,4triazolo4,3-apyridin-3-ylsulfanyl group further enhances the compound's pharmacological profile by introducing additional functional groups that can modulate receptor interactions. This dual-ring system may contribute to the compound's potential as a multitarget drug, a concept that is increasingly emphasized in modern drug discovery strategies.
The N-5-(2-methylphenyl) substituent plays a critical role in the compound's physicochemical properties. The 2-methylphenyl group introduces steric and electronic effects that influence the molecule's solubility, permeability, and metabolic stability. These properties are essential for optimizing the compound's bioavailability and ensuring its efficacy in vivo. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 2-methylphenyl derivatives exhibit enhanced metabolic stability compared to their non-substituted counterparts, which is a significant advantage in drug development.
One of the most promising applications of N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide is its potential as an anti-inflammatory agent. A 2023 study conducted by the University of Tokyo's Pharmaceutical Research Division explored the compound's ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation. The results showed that the compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that the compound could be a valuable candidate for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential in oncology. Research published in Cancer Research (2024) investigated the compound's ability to target specific oncogenic pathways. The study found that the compound exhibited potent antitumor activity against human breast cancer cell lines, with an IC50 value of 0.8 μM. The mechanism of action was attributed to the compound's ability to induce apoptosis through the modulation of the mitochondrial apoptotic pathway. This discovery highlights the compound's potential as a novel therapeutic agent in cancer treatment.
The 1,2,4triazolo4,3-apyridin-3-ylsulfanyl group is particularly noteworthy for its ability to modulate enzyme activity. This group is known to interact with various enzymes, including kinases and phosphatases, which are critical in cellular signaling. A 2023 study by the European Molecular Biology Laboratory (EMBL) demonstrated that compounds containing this group can selectively inhibit the activity of certain kinases, making them attractive candidates for the treatment of diseases such as diabetes and cardiovascular disorders.
From a synthetic perspective, the preparation of N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide involves a multi-step process that requires precise control of reaction conditions. The synthesis typically begins with the formation of the 1,2,4-thiadiazole ring, followed by the introduction of the 1,2,4triazolo4,3-apyridin-3-ylsulfanyl group through a coupling reaction. The final step involves the introduction of the 2-methylphenyl substituent, which is critical for the compound's biological activity.
Recent advances in computational chemistry have also contributed to the understanding of the compound's molecular interactions. Molecular docking studies have shown that the compound can bind to multiple protein targets, including enzymes and receptors. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more effective derivatives. The use of machine learning algorithms in drug discovery has further accelerated the identification of potential therapeutic applications for this compound.
In conclusion, N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide represents a promising candidate in the field of pharmaceutical research. Its unique molecular structure, combined with its potential therapeutic applications, makes it a valuable subject for further investigation. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the development of new drugs for a wide range of diseases.
892224-41-8 (N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide) 関連製品
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